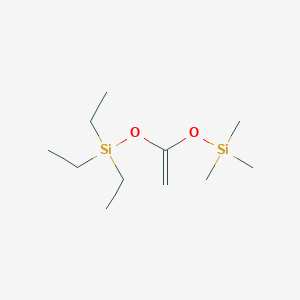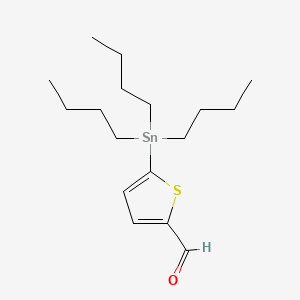![molecular formula C15H10N2 B12559747 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline CAS No. 177897-60-8](/img/structure/B12559747.png)
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is an organic compound characterized by the presence of a pyridine ring and an aniline group connected through a butadiyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of 4-iodoaniline with 4-ethynylpyridine through a palladium-catalyzed cross-coupling reaction. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The butadiyne linker and the aromatic rings can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
- 4,4’-dipyridylbutadiyne
- 4,4’-diaminobutadiyne
Comparison: 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of both a pyridine ring and an aniline group, which imparts distinct chemical and physical properties. Compared to 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine, the aniline derivative has enhanced reactivity towards electrophilic substitution reactions. The presence of the butadiyne linker in all these compounds contributes to their rigidity and potential for π-π stacking interactions, making them suitable for applications in materials science.
Propiedades
Número CAS |
177897-60-8 |
|---|---|
Fórmula molecular |
C15H10N2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-(4-pyridin-4-ylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C15H10N2/c16-15-7-5-13(6-8-15)3-1-2-4-14-9-11-17-12-10-14/h5-12H,16H2 |
Clave InChI |
NWZODQFGYRHMGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)


![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)



